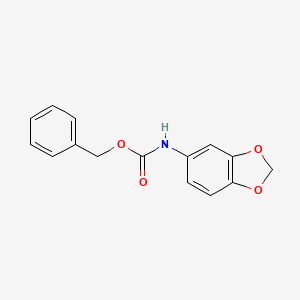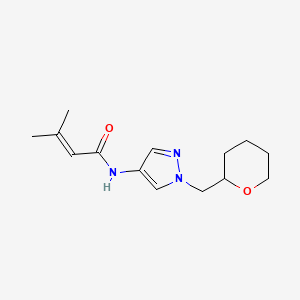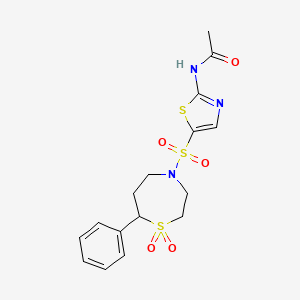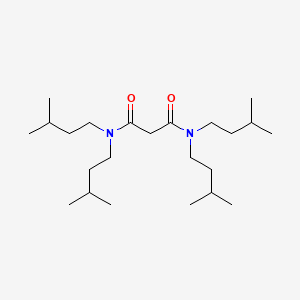
2-Sulfanylpyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylpyridine-3-carbothioamide is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Sulfanylpyridine-3-carbothioamide and its derivatives involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Sulfanylpyridine-3-carbothioamide, such as its boiling point, melting point, solubility, and stability, are not explicitly mentioned in the retrieved information .Aplicaciones Científicas De Investigación
C6H6N2S2\text{C}_6\text{H}_6\text{N}_2\text{S}_2C6H6N2S2
and a molecular weight of 170.25 g/mol, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties: Researchers have investigated the potential of 2-Sulfanylpyridine-3-carbothioamide as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for drug development.
- Antibacterial Activity : The compound’s sulfur-containing group may contribute to antibacterial effects. Scientists explore its use in combating bacterial infections .
- Materials Science Coordination Chemistry: 2-Sulfanylpyridine-3-carbothioamide can serve as a ligand in coordination complexes. Its sulfur atom can coordinate with metal ions, leading to novel materials with tailored properties. Semiconductor Applications: Researchers investigate its potential as a building block for organic semiconductors due to its aromatic structure and sulfur functionality.
- Environmental Chemistry Heavy Metal Chelation: The thiol group in 2-Sulfanylpyridine-3-carbothioamide allows it to chelate heavy metals. It could be used for environmental remediation or water purification.
- Biochemistry and Enzymology Enzyme Inhibition Studies: Scientists study its interaction with enzymes, aiming to understand its inhibitory effects. Such insights can guide drug design and enzyme-targeted therapies.
- Organic Synthesis Building Block for Heterocyclic Compounds: Chemists utilize 2-Sulfanylpyridine-3-carbothioamide as a precursor in the synthesis of more complex heterocyclic molecules.
- Computational Chemistry and Molecular Modeling Quantum Chemical Calculations: Researchers employ computational methods to explore the electronic structure, stability, and reactivity of this compound. Insights aid in predicting its behavior in various environments.
Medicinal Chemistry and Drug Development
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit the activity of cyclooxygenase enzymes (cox-1 and cox-2), which are involved in the synthesis of prostanoids, particularly prostaglandin e2 . These prostanoids control cell proliferation, migration, apoptosis, and angiogenesis .
Mode of Action
This inhibition could lead to a decrease in the production of prostanoids, thereby affecting cell proliferation, migration, apoptosis, and angiogenesis .
Biochemical Pathways
Given the potential inhibition of cox enzymes, it can be inferred that the prostaglandin synthesis pathway could be affected . This would result in downstream effects on various cellular processes, including inflammation and pain perception .
Result of Action
Based on the potential inhibition of cox enzymes, it can be inferred that the compound could have anti-inflammatory effects . It may also affect cell proliferation, migration, apoptosis, and angiogenesis .
Action Environment
It is known that environmental factors can influence the synthesis of biologically active compounds
Propiedades
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGLRWAXYATNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylpyridine-3-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)


![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)



